
Nitrogen-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonia N-13 is a radiopharmaceutical composed of ammonia labeled with the radioisotope nitrogen N 13 that can be used, during positron emission tomography (PET), as a blood flow imaging agent and potentially as a tumor imaging agent. Upon intravenous administration, ammonia N 13 distributes to various organs in the body, such as the myocardium, liver, kidneys and brain. This agent is taken up by cells and is retained following conversion to glutamine N 13 by glutamine synthetase (GS). Upon PET, organ perfusion and the presence of cancer cells can be assessed. GS, an enzyme that catalyzes the synthesis of glutamine from glutamate and ammonia, is overexpressed in a variety of cancers and plays a key role in cancer cell proliferation.
Ammonia n-13 is a Radioactive Diagnostic Agent. The mechanism of action of ammonia n-13 is as a Radiopharmaceutical Activity.
Ammonia-(13)N is a (13)N-modified compound that is ammonia that has a (13)N isotope as the nitrogen atom. (13)N decays with a half-life of ten minutes to (13)C, emitting a positron. Used in diagnostic Positron Emission Tomography (PET) imaging. It has a role as a radioactive imaging agent.
Aplicaciones Científicas De Investigación
1. Improving Agricultural Practices and Fertilizer Efficiency
Nitrogen-13 plays a crucial role in agricultural research, particularly in enhancing the efficiency of nitrogen-based fertilizers. Studies show that biomodified mineral fertilizers using nitrogen-13 can significantly improve nutrient absorption in crops such as winter wheat, leading to better yields and reduced nutrient loss from soil (Efremova, Kulikova, & Sukhova, 2020). Moreover, research on spectral indices derived from the shortwave infrared (SWIR) region, particularly the 1510 nm band, has been linked to direct nitrogen content assessment in crops like potatoes, which is vital for precision agriculture (Herrmann et al., 2010).
2. Enhancing Nitrogen Use Efficiency in Plants
Nitrogen-13 is instrumental in genetic engineering research aimed at improving nitrogen use efficiency in plants. For instance, studies on rice genetically engineered to express barley AlaAT (alanine aminotransferase) have shown significant increases in biomass and grain yield, indicating enhanced nitrogen uptake efficiency (Shrawat et al., 2008). This advancement is crucial for developing crop plants that use nitrogen fertilizers more efficiently, reducing production costs and environmental impact.
3. Understanding Nitrogen Cycling in Ecosystems
Research using nitrogen-13 has been pivotal in understanding the nitrogen cycling process in ecosystems. Studies using δ15N as a natural abundance isotope have been instrumental in integrating nitrogen cycle processes via isotope fractionations and mixing of various nitrogen-containing pools (Robinson, 2001). Furthermore, investigations into the incorporation of 13C-labelled rice rhizodeposition into soil microbial communities have shed light on how nitrogen fertilizer applications affect soil microorganisms (Wang, Chapman, & Yao, 2016).
4. Novel Applications in Plant-Microbial Interactions
Nitrogen-13 has been used in innovative research exploring plant-microbial interactions in the rhizosphere. This includes in situ approaches using stable isotopes (15N and 13C) to quantify plant-microbial nitrogen and carbon flows, providing deeper insights into the ecological functions of belowground systems (Liu et al., 2020).
5. Exploring Plant Nitrogen Utilization During Defense Induction
Nitrogen-13 has been utilized to study changes in nitrogen utilization in plants during defense induction. A method for administering 13N as gaseous 13NH3 to intact leaves has allowed for the analysis of labeled amino acids and the impact of defense elicitors on plant nitrogen utilization (Hanik, Gómez, Schueller, Orians, & Ferrieri, 2010).
6. Development of Sustainable Agricultural Practices
Nitrogen-13 research has contributed to the development of more sustainable agricultural practices. Studies have focused on improving nitrogen use efficiency, understanding the interactions between nitrogen and other nutrients, and evaluating different methods and tools for managing nitrogen in agriculture (Sharma & Bali, 2017).
Propiedades
Número CAS |
13981-22-1 |
|---|---|
Nombre del producto |
Nitrogen-13 |
Fórmula molecular |
H3N |
Peso molecular |
16.03 g/mol |
Nombre IUPAC |
nitrogen-13 |
InChI |
InChI=1S/N/i1-1 |
Clave InChI |
QGZKDVFQNNGYKY-BJUDXGSMSA-N |
SMILES isomérico |
[13NH3] |
SMILES |
[N] |
SMILES canónico |
N |
Otros números CAS |
34819-78-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




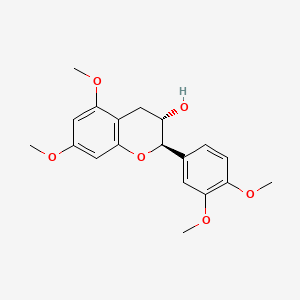
![(1R,9R,13S)-N-Methyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine;hydrochloride](/img/structure/B1220792.png)
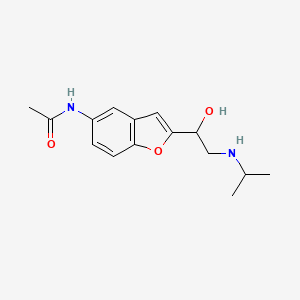
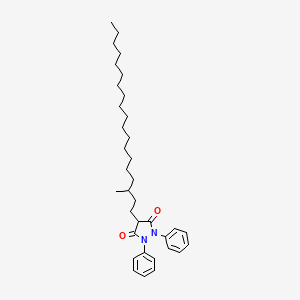

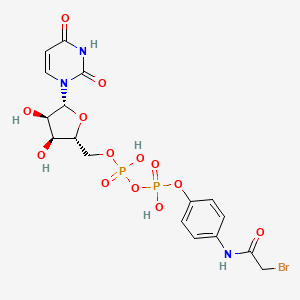
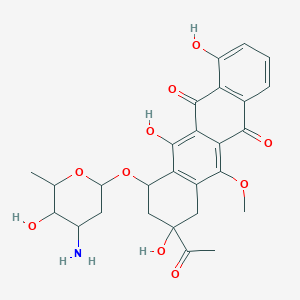
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+);1-methylimidazole](/img/structure/B1220803.png)
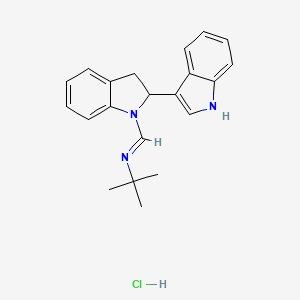
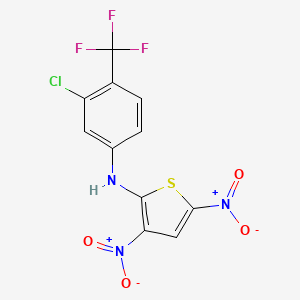
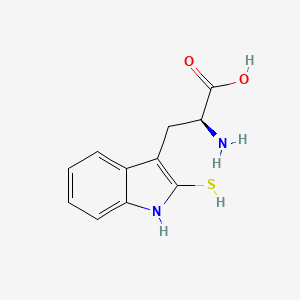

![(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1220809.png)